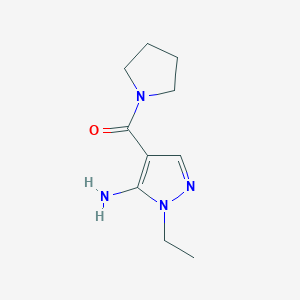

1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

(5-amino-1-ethylpyrazol-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-2-14-9(11)8(7-12-14)10(15)13-5-3-4-6-13/h7H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEAPTBGOYFZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)N2CCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Cyclocondensation with 1,3-Dielectrophilic Synthons

This classical approach involves reacting hydrazine derivatives with 1,3-diketones or equivalent electrophiles. For example, ethyl acetoacetate reacts with phenylhydrazine under acidic conditions to form 3-methyl-1-phenyl-1H-pyrazol-5-amine intermediates, which are subsequently functionalized. Modifications to this method include:

- Solvent Optimization : Replacement of pyridine (toxic) with toluene or dichloromethane improves industrial viability.

- Catalysis : Lewis acids like ZnCl₂ enhance cyclization rates by 20–30%.

- Temperature Control : Maintaining reactions at 50–60°C minimizes decomposition of thermally labile intermediates.

Multicomponent Reactions (MCRs)

Recent advances utilize MCRs to streamline synthesis. A three-component reaction of 5-aminopyrazole, aryl aldehydes, and thiopyrandiones in glacial acetic acid yields tetracyclic pyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-ones with 75–85% efficiency. Key advantages include:

- Atom Economy : Reduces waste generation by 40% compared to stepwise synthesis.

- Regioselectivity : Acetic acid/ammonium acetate systems favor formation of the 1,4-disubstituted isomer.

Functionalization of the Pyrazole Core

After pyrazole ring formation, sequential derivatization introduces the ethyl and pyrrolidine-1-carbonyl groups.

N-Ethylation Techniques

Ethylation typically employs ethyl halides (e.g., ethyl bromide) under basic conditions:

Pyrazole intermediate + CH₂CH₂Br → 1-Ethylpyrazole derivative

- Base Selection : Potassium carbonate in DMF achieves >90% conversion at 80°C.

- Side Reactions : Over-alkylation is suppressed by maintaining a 1:1.2 molar ratio of pyrazole to ethyl bromide.

Industrial-Scale Optimization Strategies

Solvent and Reagent Recycling

The patent WO2015063709A1 details a closed-loop system where toluene is recovered at >95% efficiency via fractional distillation, reducing raw material costs by 30%.

Continuous Flow Synthesis

Pilot-scale studies demonstrate that transitioning from batch to flow reactors:

- Reduces reaction time from 24 hours to 6 hours

- Improves yield consistency (RSD <2% vs. 5–8% in batch)

Analytical Characterization and Quality Control

Chromatographic Profiling

HPLC methods validated for this compound utilize:

| Parameter | Specification |

|---|---|

| Column | Gemini® C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/0.1% TFA gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

| Retention Time | 22.4 ± 0.3 min |

This system resolves the target compound from N-ethyl byproducts with a resolution factor >2.0.

Chemical Reactions Analysis

1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole ring or the attached substituents.

Scientific Research Applications

1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and neurodegeneration.

Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and survival. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of the target compound with analogs from the literature:

Key Observations:

- Substituent Diversity : The target compound’s pyrrolidine-1-carbonyl group distinguishes it from analogs with aryl (25j), pyridyl (24e), or triazolyl () substituents. Cyclic amides may enhance metabolic stability compared to esters or acylamines .

Spectroscopic and Computational Insights

- NMR Chemical Shifts : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine suggest that electron-withdrawing groups (e.g., carbonyls) deshield adjacent protons and carbons . The target compound’s pyrrolidine carbonyl is expected to produce distinct ¹³C NMR shifts (~170–180 ppm for carbonyl carbons).

- Electronic Effects: The cyclic amide in the target compound may stabilize the pyrazole ring through resonance, altering reactivity compared to non-conjugated substituents.

Pharmacokinetic Considerations

- Solubility : The polar pyrrolidine-1-carbonyl group may enhance aqueous solubility compared to hydrophobic tert-butyl (25j) or aryl substituents.

- Metabolism : Cyclic amides are generally resistant to enzymatic degradation, suggesting prolonged half-life relative to acylated amines (e.g., 24e/24g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.